2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Biological Activity
The compound 2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 899725-55-4 , is a synthetic derivative of benzo[e][1,2,4]thiadiazine. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H19FN2O3S
- Molecular Weight : 410.5 g/mol
- Structural Characteristics : The compound features a thiadiazine ring fused with aromatic groups, which is crucial for its biological interactions.
5-HT6 Receptor Antagonism
One of the primary biological activities attributed to this compound is its role as a 5-HT6 receptor antagonist . Research indicates that compounds in this class exhibit high binding affinity to the serotonin receptor subtype, which is implicated in various neurological processes including cognition and mood regulation.
- Mechanism of Action : The inhibition of the 5-HT6 receptor leads to decreased cAMP accumulation in cells stimulated by serotonin. This mechanism has been demonstrated in studies using human HeLa cells where the compound effectively inhibited serotonin-induced signaling pathways .
Neuropharmacological Effects
In vivo studies have shown that this compound can influence behaviors associated with hyperactivity and anxiety in rodent models. For instance:
- Case Study : In a study involving apomorphine-induced hyperactivity in rats, administration of the compound resulted in a significant reduction in activity levels without causing motor deficits as measured by rotarod performance tests .
Biological Activity Summary Table
Activity Type | Description | Reference |
---|---|---|
5-HT6 Receptor Antagonism | High binding affinity; inhibits cAMP accumulation | |
Neuropharmacological Effects | Reduces hyperactivity; no motor deficits |
Toxicology and Safety Profile
While specific toxicological data for this compound is limited, general safety assessments indicate that compounds within the thiadiazine class can exhibit varied toxicity profiles depending on their substituents and overall structure. It is crucial to conduct thorough safety evaluations before considering clinical applications.
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-7-5-8-16(2)21(15)25-22(26)24(14-17-9-6-10-18(23)13-17)19-11-3-4-12-20(19)29(25,27)28/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCTXWYJMJESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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